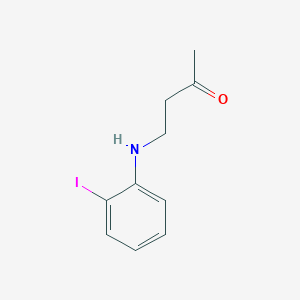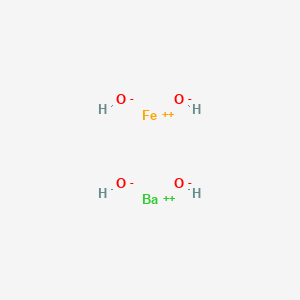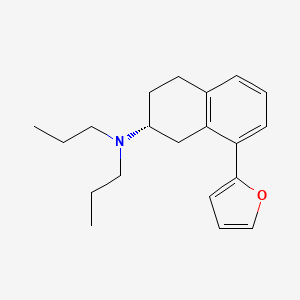
4-(2-Iodoanilino)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Iodoanilino)butan-2-one is an organic compound that features an iodine atom attached to an aniline group, which is further connected to a butanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoanilino)butan-2-one typically involves the iodination of aniline derivatives followed by coupling with butanone. One common method is the direct iodination of aniline using iodine and sodium bicarbonate in an aqueous medium . The resulting iodoaniline can then be reacted with butanone under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using efficient stirring and temperature control to ensure high yields and purity. The use of transition-metal-free and base-free conditions has been explored to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Iodoanilino)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
N-Alkylation: Visible-light-induced N-alkylation of anilines with butanone has been reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide and copper catalysts.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted anilines and butanone derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-Iodoanilino)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Iodoanilino)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The iodine atom plays a crucial role in its reactivity and binding affinity to various receptors. The compound may exert its effects through the induction of oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Furyl)-3-buten-2-one: Another butanone derivative with different functional groups.
2-Butanone: A simpler ketone with similar structural features.
Uniqueness
4-(2-Iodoanilino)butan-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
163444-05-1 |
|---|---|
Fórmula molecular |
C10H12INO |
Peso molecular |
289.11 g/mol |
Nombre IUPAC |
4-(2-iodoanilino)butan-2-one |
InChI |
InChI=1S/C10H12INO/c1-8(13)6-7-12-10-5-3-2-4-9(10)11/h2-5,12H,6-7H2,1H3 |
Clave InChI |
XLAWOSBVBKCYKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCNC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12554407.png)



![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
phosphane](/img/structure/B12554438.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)

![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)


